2-Bromo-4,6,7-trichlorobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6,7-trichlorobenzo[d]thiazole is a heterocyclic compound containing a thiazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6,7-trichlorobenzo[d]thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of benzo[d]thiazole derivatives. The reaction conditions often include the use of bromine and chlorine sources, along with suitable solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6,7-trichlorobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states .
Scientific Research Applications
2-Bromo-4,6,7-trichlorobenzo[d]thiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4,6,7-trichlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-4,6,7-trichlorobenzo[d]thiazole include other halogenated benzo[d]thiazole derivatives, such as:
- 2-Chloro-4,6,7-trichlorobenzo[d]thiazole
- 2-Fluoro-4,6,7-trichlorobenzo[d]thiazole
- 2-Iodo-4,6,7-trichlorobenzo[d]thiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7HBrCl3NS |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-bromo-4,6,7-trichloro-1,3-benzothiazole |
InChI |
InChI=1S/C7HBrCl3NS/c8-7-12-5-3(10)1-2(9)4(11)6(5)13-7/h1H |
InChI Key |
NIDAMFDKVHRMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.